molecular formula C8H9BrN2O B8143165 5-Bromo-6-(dimethylamino)pyridine-3-carbaldehyde

5-Bromo-6-(dimethylamino)pyridine-3-carbaldehyde

Cat. No.: B8143165
M. Wt: 229.07 g/mol
InChI Key: TVEDVRSGQXSJSU-UHFFFAOYSA-N
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Description

5-Bromo-6-(dimethylamino)pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H9BrN2O. It is a derivative of pyridine, featuring a bromine atom at the 5-position, a dimethylamino group at the 6-position, and an aldehyde group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(dimethylamino)pyridine-3-carbaldehyde typically involves the bromination of 6-(dimethylamino)pyridine-3-carbaldehyde. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 5-position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using efficient brominating agents, and ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(dimethylamino)pyridine-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-6-(dimethylamino)pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-(dimethylamino)pyridine-3-carbaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The molecular targets and pathways involved would vary based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-(dimethylamino)pyridine-3-carbaldehyde is unique due to the presence of both a bromine atom and a dimethylamino group on the pyridine ring, which can influence its reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

5-bromo-6-(dimethylamino)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-11(2)8-7(9)3-6(5-12)4-10-8/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEDVRSGQXSJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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